molecular formula C13H18N2O3S B4926561 2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL

2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL

Cat. No.: B4926561
M. Wt: 282.36 g/mol
InChI Key: AZNXXUDYCUMHOF-UHFFFAOYSA-N
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Description

2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL is a complex organic compound featuring a nitro group, a piperidine ring, and a sulfanyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL typically involves multi-step organic reactions One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the attachment of the sulfanyl group to the ethan-1-ol backbone under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its efficacy. The sulfanyl group can form bonds with metal ions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-nitro-5-piperidin-1-ylphenyl)sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-8-9-19-13-10-11(4-5-12(13)15(17)18)14-6-2-1-3-7-14/h4-5,10,16H,1-3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNXXUDYCUMHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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